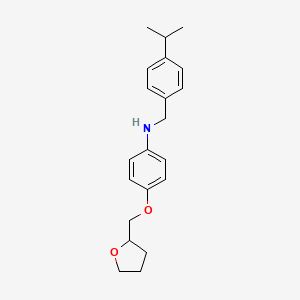
N-(4-Isopropylbenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline
Vue d'ensemble
Description
N-(4-Isopropylbenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline, otherwise known as IPFMA, is an organic compound with a wide range of applications in scientific research and laboratory experiments. IPFMA is a member of the aniline family, and is classified as an aromatic amine. It is a colorless solid with a melting point of 79-81°C and a boiling point of 260°C. IPFMA is insoluble in water but soluble in organic solvents such as alcohols, ethers, and benzene.
Applications De Recherche Scientifique
IPFMA has a number of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as 4-methylbenzohydrazide and 4-fluorobenzohydrazide. It is also used as a catalyst in the synthesis of 3-hydroxy-2-methyl-3-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylic acid. IPFMA is also used in the synthesis of a variety of other compounds, such as 4-amino-2-methyl-3-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylic acid, 4-methylbenzohydrazide, 4-fluorobenzohydrazide, and 4-chlorobenzohydrazide.
Mécanisme D'action
The mechanism of action of IPFMA is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins, which are important mediators of inflammation. By inhibiting COX-2, IPFMA may reduce inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that IPFMA has anti-inflammatory and analgesic properties. In animal studies, IPFMA has been found to reduce inflammation and pain. It has also been found to have antioxidant activity, which may help protect cells from oxidative damage. In addition, IPFMA has been found to have anti-bacterial activity, which may be useful in the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
IPFMA has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and is soluble in organic solvents. In addition, it is stable under normal laboratory conditions and does not require special storage conditions. However, IPFMA can be toxic if handled improperly, and should be handled with care.
Orientations Futures
There are many potential future directions for research involving IPFMA. More research is needed to further understand its mechanism of action and to investigate its potential therapeutic applications. In addition, further research is needed to explore its potential use as a catalyst in the synthesis of other compounds. Finally, more research is needed to investigate its potential use as an antioxidant and anti-bacterial agent.
Propriétés
IUPAC Name |
4-(oxolan-2-ylmethoxy)-N-[(4-propan-2-ylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-16(2)18-7-5-17(6-8-18)14-22-19-9-11-20(12-10-19)24-15-21-4-3-13-23-21/h5-12,16,21-22H,3-4,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTIKNRQBBNLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Isopropylbenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(Heptyloxy)benzyl]-2-methoxyaniline](/img/structure/B1389377.png)


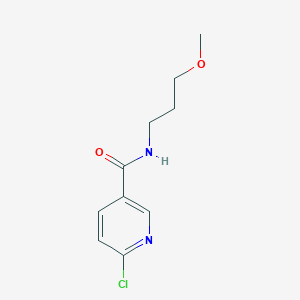
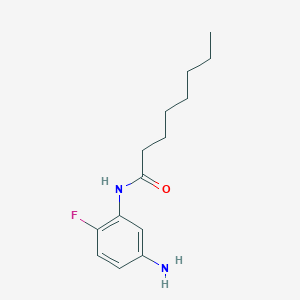
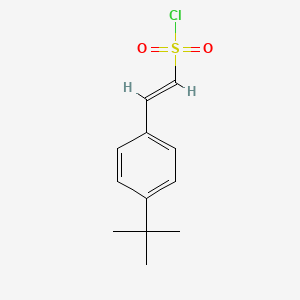
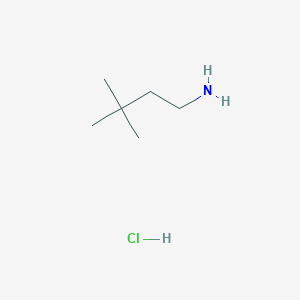
![4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid](/img/structure/B1389391.png)
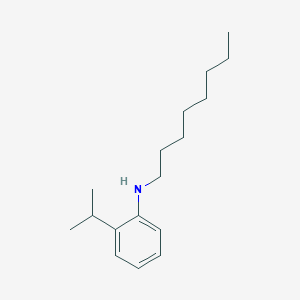
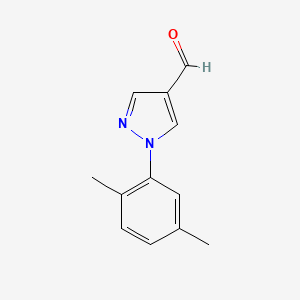

amine](/img/structure/B1389396.png)
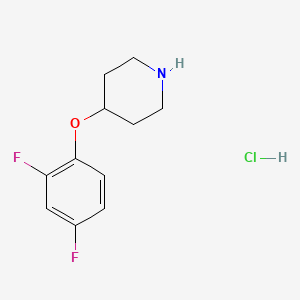
![1-{[(3-Nitrophenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B1389400.png)